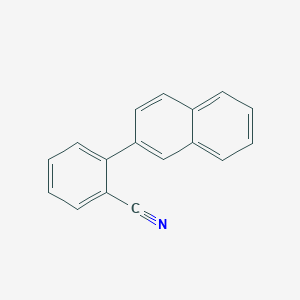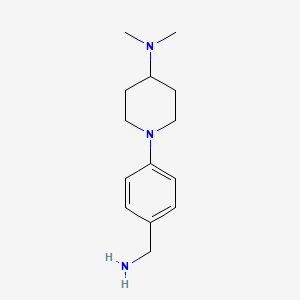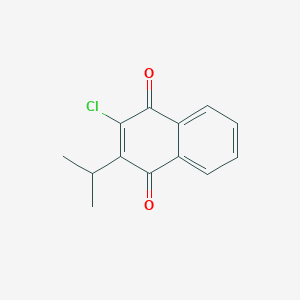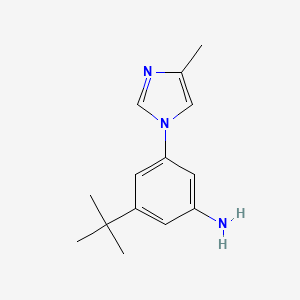![molecular formula C12H15N3O2 B11874682 Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate d'éthyle est un composé hétérocyclique appartenant à la famille des imidazopyridines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate d'éthyle implique généralement la formation du cycle imidazole suivie de l'introduction des groupes isopropyle et ester éthylique. Une méthode courante consiste en la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction de la 2-aminopyridine avec le glyoxal et l'acétate d'ammonium peut conduire à la formation du cycle imidazole, qui est ensuite fonctionnalisé pour introduire les groupes isopropyle et ester éthylique .
Méthodes de production industrielle
La production industrielle du 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate d'éthyle peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler la température, la pression et le temps de réaction. L'utilisation de catalyseurs et de solvants qui améliorent l'efficacité et la sélectivité de la réaction est également courante dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium aluminium dans l'éther.
Substitution : Agents halogénants comme la N-bromosuccinimide pour la bromation ou les électrophiles comme les halogénoalcanes pour l'alkylation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés .
Applications de la recherche scientifique
Le 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme un bloc de construction pour la synthèse de molécules plus complexes et comme un ligand en chimie de coordination.
Biologie : Investigué pour son potentiel comme inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris ses activités anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Il peut également moduler l'activité des récepteurs en se liant aux sites récepteurs et en modifiant leurs voies de signalisation. Le mécanisme exact dépend du contexte biologique spécifique et des molécules cibles impliquées .
Applications De Recherche Scientifique
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparaison Avec Des Composés Similaires
Le 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :
Imidazo[4,5-b]pyridine : Structure similaire mais motif de substitution différent, conduisant à des propriétés chimiques et biologiques distinctes.
Imidazo[1,2-a]pyridine : Modèle de fusion cyclique différent, entraînant une réactivité et des applications différentes.
Imidazo[1,5-a]pyridine : Un autre isomère avec des propriétés et des utilisations uniques.
Le caractère unique du 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate d'éthyle réside dans son motif de substitution spécifique et les activités chimiques et biologiques qui en résultent .
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
ethyl 1-propan-2-ylimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)11-10-9(5-6-13-11)15(7-14-10)8(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
AOMNUCGCDNVLHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CC2=C1N=CN2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)



![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)






![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)


